molecular formula C12H9Cl2NO2 B13651354 Ethyl 3,8-dichloroisoquinoline-4-carboxylate

Ethyl 3,8-dichloroisoquinoline-4-carboxylate

Cat. No.: B13651354
M. Wt: 270.11 g/mol
InChI Key: IKMPBJWQYNBFFY-UHFFFAOYSA-N
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Description

Ethyl 3,8-dichloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of two chlorine atoms at the 3rd and 8th positions, an ethyl ester group at the 4th position, and an isoquinoline backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,8-dichloroisoquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,8-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3,8-dichloroisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3,8-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,8-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl 3,8-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-7-4-3-5-9(13)8(7)6-15-11(10)14/h3-6H,2H2,1H3

InChI Key

IKMPBJWQYNBFFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Cl

Origin of Product

United States

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